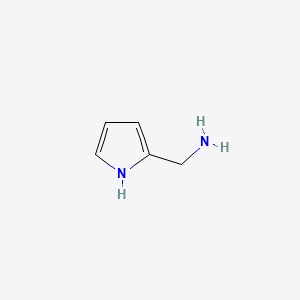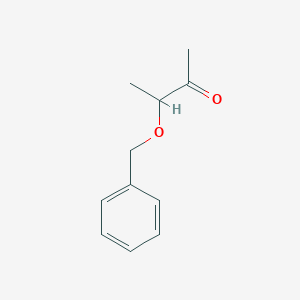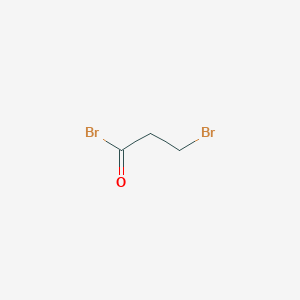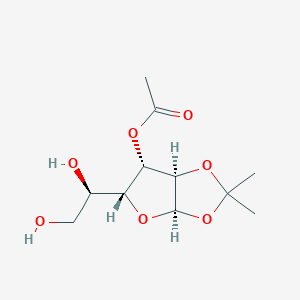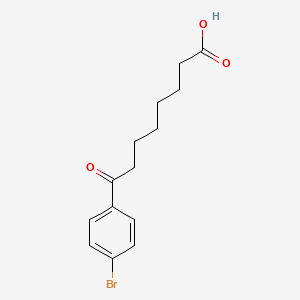![molecular formula C14H32O2Si B1278842 1-Octanol, 8-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]- CAS No. 91898-32-7](/img/structure/B1278842.png)
1-Octanol, 8-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a versatile chemical compound with the molecular formula C14H32O2Si and a molecular weight of 260.492 g/mol . This compound is known for its unique properties, making it valuable in various scientific research fields, including chemistry, biology, and material science.
Applications De Recherche Scientifique
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Utilized in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of 1-octanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) under inert conditions to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
1-Octanol+TBDMS-Cl→1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Alcohols or other substituted products.
Mécanisme D'action
The mechanism of action of 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves its role as a protecting group. The silyl ether group protects the hydroxyl group from unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions using reagents like TBAF, allowing for further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-: Similar in structure but with diphenylsilyl group instead of dimethylsilyl.
1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar in structure but with different substituents on the silyl group.
Uniqueness
1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its specific silyl protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry where selective protection and deprotection of functional groups are crucial.
Propriétés
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O2Si/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15/h15H,6-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRZHACTAVRQDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453133 |
Source


|
| Record name | 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91898-32-7 |
Source


|
| Record name | 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



